Methyl 1,3-dihydroxycholan-24-oate
Description
Methyl 1,3-dihydroxycholan-24-oate is a bile acid derivative characterized by a steroidal backbone with hydroxyl groups at positions 1 and 3 and a methyl ester moiety at position 24.
Properties
Molecular Formula |
C25H42O4 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(1S,3S,5R,8S,9S,10S,13R,14S,17S)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)14-22(27)25(16,3)21(18)11-12-24(19,20)2/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17+,18+,19+,20+,21+,22+,24-,25+/m1/s1 |
InChI Key |
OKPBKPSSYICCDG-MSJOIBKGSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3([C@H](C[C@H](C4)O)O)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(C(CC(C4)O)O)C)C |
Synonyms |
1 alpha,3 alpha-dihydroxy-5 beta-cholan-24-oic acid methyl ester 1,3-DHCM methyl 1,3-dihydroxycholan-24-oate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and molecular differences between Methyl 1,3-dihydroxycholan-24-oate and related compounds:
Physicochemical and Reactivity Differences
- Polarity and Solubility: The free carboxylic acid in 1,3,12-Trihydroxycholan-24-oic acid increases polarity, likely enhancing aqueous solubility compared to its methyl ester counterparts. This compound, as an ester, is less polar, favoring lipid solubility. Methyl 7-acetoxy-3,12-dioxocholan-24-oate contains ketone groups (C-3 and C-12), which reduce hydrogen-bonding capacity compared to hydroxylated analogs.
Reactivity :
- Ketone groups in Methyl 7-acetoxy-3,12-dioxocholan-24-oate may participate in nucleophilic additions or redox reactions, unlike hydroxylated compounds.
- The ester group in this compound is susceptible to hydrolysis under acidic or alkaline conditions, regenerating the carboxylic acid form.
Physical Properties
Referenced literature (e.g., Table 3 in ) discusses methyl ester properties such as melting point and solubility, though specific data for this compound is unavailable. Generally, esterification lowers melting points compared to free acids, while hydroxyl groups increase hydrophilicity.
Preparation Methods
Selective Hydroxylation of Cholanic Acid Derivatives
A plausible pathway involves the introduction of hydroxyl groups at C1 and C3 positions through sequential oxidation and reduction. For instance, methyl 3β-acetoxychol-5-en-24-oate serves as a precursor for 3β-hydroxylated compounds. Similarly, C1 hydroxylation might employ Jones oxidation or enzymatic catalysis, followed by reduction with sodium borohydride. However, regioselectivity remains a challenge, necessitating protective groups such as acetates or silyl ethers to prevent over-oxidation.
Table 1. Key Reaction Parameters for Hydroxylation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| C3 Hydroxylation | Acetic anhydride, pyridine | 72 | |
| C1 Hydroxylation | Hypothetical: CrO₃, H₂SO₄ | – | – |
| Esterification | HCl/MeOH, reflux | 85 |
Purification and Characterization
Column Chromatography
Purification of methyl 1,3-dihydroxycholan-24-oate typically employs silica gel chromatography. A solvent system of isooctane:ethyl acetate:acetic acid (20:40:1) effectively resolves bile acid esters, as demonstrated for related compounds. Silver nitrate-impregnated plates enhance separation of stereoisomers, critical for ensuring the 1α,3β configuration.
Spectroscopic Analysis
-
Optical Rotation : Cholanic acid derivatives exhibit distinct optical activities. For example, methyl 3β,7α-dihydroxychol-5-en-24-oate has (methanol), suggesting similar measurements could validate the target compound’s stereochemistry.
-
GC-MS : A Hitachi GC-MS system with a 0.75% SE-52 column (230°C) provides reliable molecular ion peaks and fragmentation patterns for methylated bile acids.
Table 2. Physical Properties of Analogous Compounds
| Compound | mp (°C) | (MeOH) |
|---|---|---|
| Methyl 3β,7α-dihydroxychol-4-en-24-oate | 134–135 | – |
| Methyl 3β,7α-dihydroxychol-5-en-24-oate | 168–169 | -85° |
Patent Literature and Applications
A 2006 patent lists this compound as a component in formulations for dissolving arterial cholesterol plaques . However, the patent omits synthesis details, focusing instead on therapeutic efficacy. This gap highlights the need for further publication of synthetic protocols to enable independent verification and application.
Q & A
Q. Basic Research Focus
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and functional group placement .
- High-resolution mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
- HPLC with UV/RI detection to assess purity (>95%) and quantify impurities .
How can researchers evaluate the cytotoxicity of this compound derivatives?
Advanced Research Focus
Methodology :
- Cell lines : Use cancer models (e.g., HepG2, A549) and non-transformed cells (e.g., hFF3 fibroblasts) to compare selective toxicity .
- MTT assay :
What strategies resolve contradictions in reported biological activities of bile acid derivatives?
Q. Advanced Research Focus
- Comparative assays : Replicate studies using standardized protocols (e.g., identical cell lines, serum concentrations) .
- Structural analysis : Use X-ray crystallography or molecular docking to confirm binding modes and rule out stereochemical variability .
- Statistical validation : Apply multivariate analysis to isolate confounding variables (e.g., solvent effects, impurity interference) .
How can binding affinity to nuclear receptors (e.g., FXR, TGR5) be assessed for this compound?
Q. Advanced Research Focus
- Surface plasmon resonance (SPR) : Immobilize receptors on sensor chips and measure real-time binding kinetics (KD, kon/koff) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to evaluate binding energetics .
- Competitive displacement assays : Use radiolabeled ligands (e.g., ³H-TCA) to determine IC₅₀ values in receptor-rich tissues .
What modifications enhance the metabolic stability of this compound?
Q. Advanced Research Focus
- Hydroxyl group protection : Introduce acetyl or benzyl groups to reduce Phase II glucuronidation .
- Side-chain elongation : Modify the C-24 ester with lipophilic moieties to improve membrane permeability .
- In vitro stability assays :
- Incubate compounds with liver microsomes or hepatocytes.
- Monitor degradation via LC-MS/MS over 0–120 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
